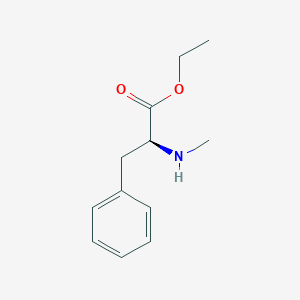
ethyl (2S)-2-(methylamino)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-(methylamino)-3-phenylpropanoate is a chiral compound with significant importance in various fields of chemistry and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-(methylamino)-3-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to ensure precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-2-(methylamino)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl (2S)-2-(methylamino)-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of ethyl (2S)-2-(methylamino)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl (2S)-2-(methylamino)-3-phenylpropanoate can be compared with other similar compounds, such as:
- Ethyl (2S)-2-(ethylamino)-3-phenylpropanoate
- Ethyl (2S)-2-(dimethylamino)-3-phenylpropanoate
- Ethyl (2S)-2-(isopropylamino)-3-phenylpropanoate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific methylamino group, which imparts distinct reactivity and biological activity .
Activité Biologique
Ethyl (2S)-2-(methylamino)-3-phenylpropanoate is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a methylamino group attached to a phenylpropanoate backbone. Its chiral nature allows for specific interactions with biological receptors, which may lead to varied physiological effects. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a substrate for enzymes involved in neurotransmitter synthesis, influencing neuronal signaling pathways. This interaction can modulate the activity of neurotransmitter receptors, potentially impacting various neurological functions.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Neurotransmitter Modulation : The compound has been studied for its potential role in enhancing neurotransmitter levels, particularly in the context of neurological disorders.
- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its therapeutic applications.
- Enzyme Interaction : The compound is known to interact with specific enzymes, influencing metabolic pathways that could be targeted for drug development.
Table 1: Summary of Key Research Findings
Case Study: Cytotoxicity Assessment
In a study conducted on HepG2 hepatocytes, this compound was evaluated for its cytotoxic effects using an MTS assay. The results indicated a significant reduction in cell viability at higher concentrations, establishing an IC50 value that suggests potential utility in cancer therapeutics .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3/t11-/m0/s1 |
Clé InChI |
YFCBBIWXYBRHCL-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















